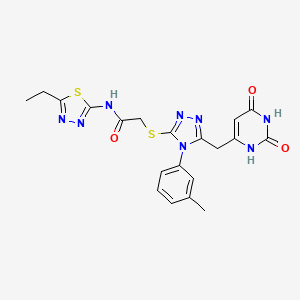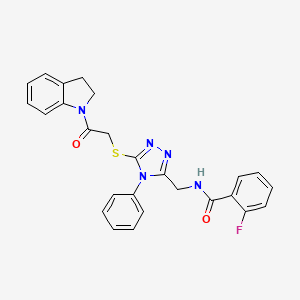![molecular formula C22H24N4O2 B11427832 1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11427832.png)
1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is formed by cyclization reactions involving diamines and appropriate electrophiles.
Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl halides under basic conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl positions using nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.
Scientific Research Applications
1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studying receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
- 1-Benzyl-4-(3-methoxyphenyl)piperazine
- 1-Benzyl-3-(4-methoxyphenyl)thiourea
- 1-Benzyl-3-(4-chloro-2-methoxyphenyl)-1-methylurea
Comparison: 1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to the presence of both the pyrazole and piperazine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications .
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C22H24N4O2/c1-28-19-9-7-18(8-10-19)20-15-21(24-23-20)22(27)26-13-11-25(12-14-26)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,23,24) |
InChI Key |
JVGIBDUPEKMNIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11427749.png)
![3-(2-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11427757.png)
![2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B11427773.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11427778.png)
![N-(2,5-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11427784.png)
![3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11427786.png)

![5-[3-(3-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11427799.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11427811.png)


![N-(2-ethoxyphenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11427826.png)
![Ethyl 2-(2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B11427837.png)
![methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-[2-(2-fluorophenyl)ethyl]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11427843.png)
